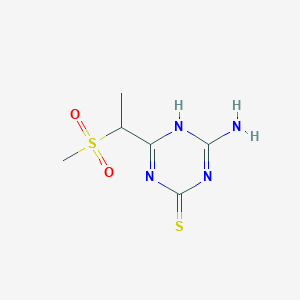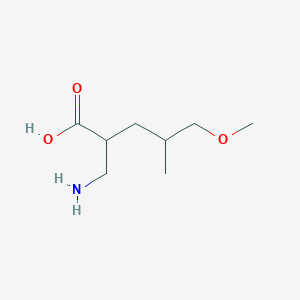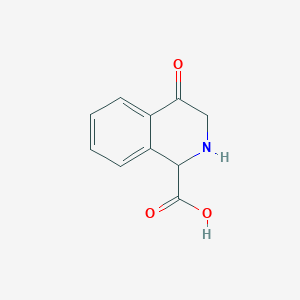
2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C8H13F3N2 This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, potentially leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Another fluorinated compound with different structural features and applications.
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene: A compound with multiple halogen atoms, used in different chemical contexts.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated pyridine derivative with unique reactivity.
Uniqueness
2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine is unique due to its specific arrangement of fluorine atoms and the tetrahydropyridinyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C8H13F3N2 |
|---|---|
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
2,2-difluoro-3-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H13F3N2/c9-7-2-1-3-13(4-7)6-8(10,11)5-12/h2H,1,3-6,12H2 |
Clave InChI |
QOIKLLYLYHPCNL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=C1)F)CC(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)
amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)

![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)



![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)

![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)


![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)
